Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate
Description
Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core substituted with a hydroxy group at position 8 and a carbamoyl benzoate moiety at position 2.
Properties
IUPAC Name |
methyl 4-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-24-15(23)10-4-2-9(3-5-10)13(21)17-8-11-18-19-12-14(22)16-6-7-20(11)12/h2-7H,8H2,1H3,(H,16,22)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUJCZCDUMNFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the core triazolo[4,3-a]pyrazine structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and carbamate groups are primary sites for hydrolysis under acidic or basic conditions:
Nucleophilic Substitution
The hydroxyl group on the triazolopyrazine ring can undergo alkylation or acylation:
Oxidation Reactions
The hydroxyl group is susceptible to oxidation, depending on reaction conditions:
Electrophilic Aromatic Substitution
The triazolopyrazine ring may undergo nitration or sulfonation:
| Reaction | Reagents | Position | Yield | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | C-6 | 65% | Meta-directing effect of triazole nitrogen . |
| Sulfonation | SO₃/H₂SO₄, 50°C, 3 hrs | C-5 | 58% | Enhanced water solubility of product . |
Ring-Opening Reactions
Under strong acidic or reductive conditions, the triazolopyrazine ring may undergo cleavage:
Cross-Coupling Reactions
The triazolopyrazine core may participate in metal-catalyzed couplings:
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate features a complex structure that includes a triazole and pyrazine moiety. The molecular formula is , with a molecular weight of approximately 284.31 g/mol. Its unique structure contributes to its biological activity and therapeutic potential.
Pharmaceutical Applications
- Antimicrobial Activity :
- Anticancer Properties :
- Enzyme Inhibition :
Case Studies
Mechanism of Action
The mechanism by which Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate exerts its effects involves the inhibition of specific molecular targets. The compound interacts with enzymes or receptors, disrupting their normal function and leading to the desired biological or chemical outcome. The exact molecular pathways involved can vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several derivatives of [1,2,4]triazolo[4,3-a]pyrazine. Key comparisons include:
Pharmacological and Physicochemical Properties
- Lipophilicity: The methyl ester in the target compound increases logP compared to carboxamide analogues (e.g., 4-cyano derivative) .
- Hydrogen Bonding : The 8-hydroxy group enhances interactions with kinases or DNA, as seen in related triazolopyrazines .
- Stability: Methyl esters are prone to hydrolysis under basic conditions, whereas carboxamides (e.g., 4-cyano derivative) exhibit greater stability .
Research Findings
- Antimicrobial Activity: Carboxamide derivatives (e.g., 4-cyano) show moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .
- Kinase Inhibition : Triazolopyrazines with hydroxy groups (e.g., 8-hydroxy derivatives) inhibit CDK2/cyclin E with IC50 values <1 µM .
- Antioxidant Activity : Hydroxy-substituted derivatives (e.g., 3,5-di-tert-butyl-4-hydroxybenzamide) reduce ROS by 60–80% at 10 µM .
Key Insights from Comparative Analysis
Structural Flexibility: Substitutions at the benzoate (e.g., cyano vs. methyl ester) modulate solubility and target engagement .
Bioactivity Trends : Hydroxy and carboxamide groups correlate with kinase inhibition, while bulky substituents (e.g., tert-butyl) enhance antioxidant effects .
Synthetic Challenges: Bromo and cyano derivatives require precise control of reaction conditions to avoid side products .
Biological Activity
Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The compound features:
- A triazole ring, which is known for its pharmacological properties.
- A benzoate moiety that enhances lipophilicity and cellular permeability.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Protein Kinases : It has been reported that derivatives of triazoles can inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular stress responses and inflammation .
- Antimicrobial Activity : Studies indicate that compounds with similar triazole structures exhibit moderate antimicrobial effects against various bacterial and fungal strains .
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound):
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Antimicrobial Efficacy : A recent study synthesized various triazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that some derivatives showed promising activity comparable to standard antibiotics .
- Cancer Cell Line Testing : Research involving the cytotoxic effects of triazole derivatives on cancer cell lines showed that certain modifications led to increased potency against breast cancer cells. This suggests potential for development as anticancer agents .
- Inflammation Models : In vivo studies using models of inflammation demonstrated that compounds with similar structures could reduce inflammatory markers significantly compared to controls, indicating their therapeutic potential in treating inflammatory diseases .
Q & A
Basic: What are the optimal synthetic routes for Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the triazolopyrazine core followed by functionalization. A general procedure includes:
- Step 1: Cyclization of hydrazine derivatives with pyrazine precursors under reflux conditions (e.g., using DMF as a solvent at 100°C for 1 hour) to form the triazolopyrazine scaffold .
- Step 2: Introduction of the hydroxy group at position 8 via selective oxidation or hydrolysis, requiring controlled pH and temperature to avoid side reactions .
- Step 3: Carbamoylation of the methylene linker using activated carbonyl reagents (e.g., carbonyldiimidazole) in anhydrous conditions .
- Step 4: Esterification of the benzoate moiety under mild acidic or basic conditions to preserve labile functional groups .
Critical parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), catalyst selection (e.g., imidazole derivatives for carbamoylation), and reaction monitoring via TLC/HPLC .
Basic: How is the structural characterization of this compound performed?
Answer:
A combination of analytical techniques is used:
- NMR Spectroscopy:
- IR Spectroscopy: Key peaks include C=O stretching (1716–1730 cm⁻¹) and N-H bending (3296–3473 cm⁻¹) .
- X-ray Crystallography: Resolves the spatial arrangement of the triazolopyrazine core and hydrogen-bonding interactions (e.g., CCDC-deposited data for related analogs) .
- Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., [M+H]+ ion at m/z 463.51 for analogs) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from:
- Purity Variance: Impurities from incomplete purification (e.g., residual solvents) alter activity. Rigorous HPLC analysis (>95% purity) is essential .
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH affect target binding. Standardized protocols (e.g., CLSI guidelines) reduce variability .
- Structural Analogs: Subtle modifications (e.g., methoxy vs. tert-butyl groups) drastically change pharmacokinetics. Cross-testing analogs under identical conditions clarifies structure-activity relationships .
- Statistical Validation: Use of multivariate analysis (e.g., ANOVA) to isolate confounding variables .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Tools like AutoDock Vina model binding to enzymes (e.g., kinases) by aligning the triazole ring in hydrophobic pockets and the hydroxy group in hydrogen-bonding sites. Validation with crystallographic data (e.g., CCDC 1876881) improves accuracy .
- MD Simulations: GROMACS simulations assess stability of ligand-target complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Modeling: Regression analysis of substituent effects (e.g., Hammett σ values for electron-withdrawing groups) predicts potency improvements .
Advanced: What are the challenges in modifying the triazole ring for enhanced activity without compromising stability?
Answer:
- Regioselectivity: Substitution at N1 vs. N2 alters electronic properties. Use directing groups (e.g., sulfonyl chlorides) to control reactivity .
- Steric Effects: Bulky substituents (e.g., tert-butyl) improve target affinity but reduce solubility. Balance via hydrophilic groups (e.g., methoxy) on the benzoate moiety .
- Metabolic Stability: The hydroxy group at position 8 is prone to glucuronidation. Prodrug strategies (e.g., acetyl protection) mitigate rapid clearance .
- pH Sensitivity: The triazole ring’s basicity (pKa ~2.5) affects ionization in physiological pH. Adjust substituents to maintain neutral charge at pH 7.4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
